Imidapril is a member of the class of imidazolidines that is (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in which the hydrogen of the imidazolidine nitrogen has been substituted by (1S)-1-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}ethyl group. It is the prodrug for imidaprilat, an ACE inhibitor used for the treatment of chronic heart failure. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a prodrug. It is a dipeptide, a member of imidazolidines, a dicarboxylic acid monoester, a secondary amino compound, an ethyl ester and a N-acylurea. Imidapril has been investigated for the treatment of Kidney, Polycystic, Autosomal Dominant. Imidapril is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, imidapril is converted by hydrolysis in the liver into its active form imidaprilat. Imidaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Imidaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Related Compounds
Imidaprilat
Compound Description: Imidaprilat is the active metabolite of Imidapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor. It is formed in the liver through the rapid hydrolysis of Imidapril. Imidaprilat exhibits potent ACE inhibitory activity, similar to enalaprilat [, ] and approximately twice as potent as captopril []. This activity contributes to its antihypertensive effects, as it effectively reduces blood pressure by inhibiting the conversion of angiotensin I to angiotensin II [, , ]. Additionally, Imidaprilat demonstrates a favorable pharmacokinetic profile, achieving maximum plasma concentrations after 5–6 hours, with an elimination half-life of 10–19 hours [].
Enalapril
Enalaprilat
Relevance: Enalaprilat is relevant to Imidapril research as it allows for a direct comparison of the active moieties of the two prodrugs, Imidapril and Enalapril. This comparison helps delineate differences in potency, pharmacokinetics, and potential for causing side effects, such as cough, between these two ACE inhibitors [, ].
Captopril
Relevance: Captopril serves as an important comparator to Imidapril, as it highlights the evolution and advancements in ACE inhibitor development. While both drugs target ACE, Imidapril, a second-generation ACE inhibitor, demonstrates a longer duration of action and potentially fewer side effects, such as cough, compared to Captopril [, ].
Quinapril
Relevance: Quinapril is included in studies comparing the efficacy of different ACE inhibitors in various cardiovascular models []. These comparative studies often evaluate parameters like blood pressure reduction, cardiac hypertrophy, and impact on the renin-angiotensin-aldosterone system.
Irbesartan
Relevance: Imidapril is often compared with Irbesartan in preclinical studies investigating their effects on cardiovascular remodeling, particularly in models of hypertension [, , , ]. These studies aim to compare the efficacy of different RAAS-modulating agents in preventing or reversing pathological changes associated with hypertension, such as cardiac and vascular remodeling.
Losartan
Relevance: Losartan is included in studies alongside Imidapril to investigate the differential effects and mechanisms of ACE inhibitors and ARBs [, , ]. These comparisons help elucidate the specific advantages and disadvantages of each drug class in the context of particular cardiovascular pathologies. For instance, some studies suggest that ACE inhibitors like Imidapril might have a greater impact on matrix metalloproteinases involved in cardiovascular remodeling compared to ARBs like Losartan [].
Fosinopril
Relevance: Comparisons between Imidapril and Fosinopril often center around their effectiveness in lowering blood pressure and their respective incidence of side effects, particularly cough []. This comparative data is valuable for clinicians when choosing the most appropriate ACE inhibitor for individual patients based on their specific needs and potential risk factors.
Amlodipine
Relevance: Amlodipine serves as an active control in clinical trials assessing the cough-inducing potential of Imidapril []. By comparing the incidence of cough between patients receiving Imidapril and those on Amlodipine, researchers can determine whether Imidapril's effect on cough is directly related to its ACE inhibitory activity or other factors.
NG-nitro-L-arginine methyl ester (L-NAME)
Relevance: L-NAME is used in conjunction with Imidapril in studies to delineate the role of nitric oxide in Imidapril's therapeutic effects, particularly its impact on blood pressure regulation and potential protective effects in cardiovascular diseases [, , ].
Diprotin-A
Relevance: Diprotin-A is utilized in research to explore the involvement of the CD26/DPP IV pathway in the antiangiogenic effects of Imidapril, particularly in the context of choroidal neovascularization []. By inhibiting DPP IV with Diprotin-A, researchers can assess the contribution of this pathway to Imidapril's effects on blood vessel formation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imidapril hydrochloride is a dipeptide. Imidapril Hydrochloride is the hydrochloride salt of imidapril, an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, imidapril is converted by hydrolysis in the liver into its active form imidaprilat. Imidaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Imidaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Decyl beta-D-maltopyranoside is a glycoside resulting from attachment of a decyl group to the reducing-end anomeric centre of a beta-maltose molecule. It is a glycoside and a disaccharide derivative. It is functionally related to a beta-maltose.
(3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol is a natural product found in Homo sapiens with data available.
1-acetyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine. Lysophosphatidylcholine is a natural product found in Ferula tenuisecta, Urtica dioica, and other organisms with data available. Derivatives of PHOSPHATIDYLCHOLINES obtained by their partial hydrolysis which removes one of the fatty acid moieties.